molecular formula C14H9F3N2O B14193031 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide CAS No. 872604-12-1

7-(Trifluoromethyl)-9H-carbazole-2-carboxamide

Cat. No.: B14193031
CAS No.: 872604-12-1
M. Wt: 278.23 g/mol
InChI Key: HYKGWWISZYVZAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the carbazole ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce various functional groups to the carbazole core .

Scientific Research Applications

7-(Trifluoromethyl)-9H-carbazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-9H-carbazole-2-carboxamide stands out due to its unique combination of a carbazole core and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

872604-12-1

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

7-(trifluoromethyl)-9H-carbazole-2-carboxamide

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)8-2-4-10-9-3-1-7(13(18)20)5-11(9)19-12(10)6-8/h1-6,19H,(H2,18,20)

InChI Key

HYKGWWISZYVZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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